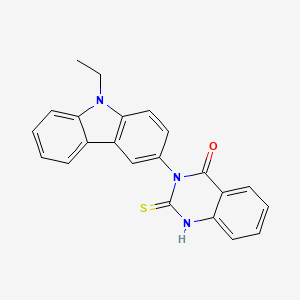
3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a complex organic molecule that contains a carbazole group (9-ethyl-9H-carbazol-3-yl), a sulfanyl group (-SH), and a dihydroquinazolin-4-one group. Carbazole derivatives are known for their wide range of biological activities, including antiviral, antioxidant, antifungal, antibacterial, and antitumor properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the carbazole and dihydroquinazolin-4-one moieties. The carbazole group could potentially be synthesized from 9-ethyl-9H-carbazole-3-carbaldehyde . The dihydroquinazolin-4-one group could be synthesized from suitable precursors through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The carbazole group is a tricyclic structure with two benzene rings fused to a pyrrole ring . The dihydroquinazolin-4-one group is a bicyclic structure containing a quinazoline ring fused with a 2-pyridone ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfanyl group (-SH) is a good nucleophile and can participate in various substitution and addition reactions. The carbazole and dihydroquinazolin-4-one groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfanyl group might make the compound more polar and increase its solubility in polar solvents .Scientific Research Applications
1. Use in Phosphorescent Organic Light Emitting Diodes (OLEDs)
- Carbazolyl-substituted quinazolinones, including compounds like 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, are utilized in the development of phosphorescent organic light emitting diodes (OLEDs). These compounds exhibit strong optical and photophysical properties, making them suitable as high-triplet-energy materials for OLED applications (Gudeika et al., 2017).
2. Development of Light-Emitting Devices with High Brightness and Efficiency
- Similar compounds are synthesized for use in sky-blue organic light emitting devices (OLEDs). They demonstrate efficient conjugation between carbazole and anthracene units, leading to strong blue emissions and high quantum efficiencies in solution. This makes them valuable for creating non-doped blue light-emitting devices with remarkable brightness and efficiency (Chang et al., 2013).
3. Antibacterial and Antimicrobial Applications
- Derivatives of 9H-carbazole, such as the 3-(9-ethyl-9H-carbazol-3-yl) moiety, have been studied for their potential as antimicrobial agents. These derivatives demonstrate effectiveness in inhibiting the growth of various bacteria and fungi, showcasing their potential in the development of new antimicrobial therapies (Salih et al., 2016).
4. Synthesis of Heteroarylthioquinoline Derivatives for Antituberculosis and Cytotoxicity Studies
- Research involving the synthesis of 3-heteroarylthioquinoline derivatives, which may include the compound , shows significant in vitro activity against Mycobacterium tuberculosis. Such compounds are also evaluated for cytotoxic effects, highlighting their potential in antituberculosis therapy (Chitra et al., 2011).
5. Anticancer Activity Evaluation
- The synthesis of new quinazolines, possibly including this compound, has been researched for their potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities and might also possess anticancer properties (Desai et al., 2007).
6. Potential Use in Anti-Monoamine Oxidase and Antitumor Treatments
- Studies on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which are structurally related to the compound , show high anti-monoamine oxidase and antitumor activity, suggesting potential applications in these therapeutic areas (Markosyan et al., 2015).
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity and mechanism of action. It could also be interesting to explore its potential applications in medicine or other fields, given the known biological activities of carbazole derivatives .
Mechanism of Action
Target of Action
Related carbazole derivatives have been found to interact with thep53 protein , a major tumor suppressor in humans .
Mode of Action
The exact mode of action of this compound is currently unknown. Carbazole derivatives have been shown to reactivate thep53 pathway in human melanoma cells . This suggests that the compound may interact with its targets to induce changes in cellular processes, potentially leading to apoptosis or senescence.
Result of Action
Related carbazole derivatives have been shown to induceapoptosis and senescence in melanoma cells through the activation of p53 . This suggests that the compound may have similar effects.
properties
IUPAC Name |
3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVUCMGUYQKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)
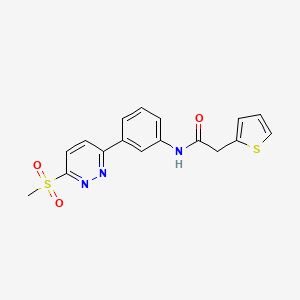
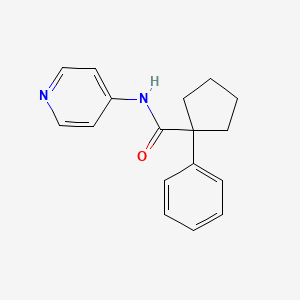
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)
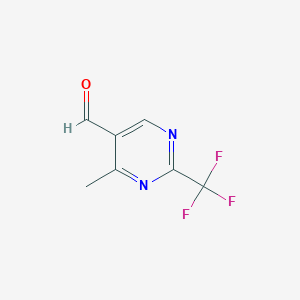
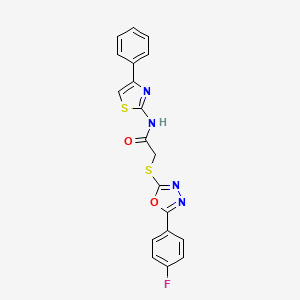
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
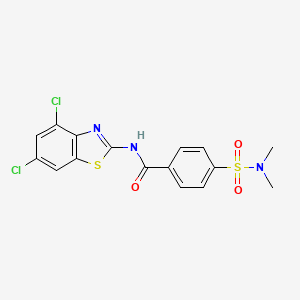
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)

